molecular formula C18H16Br2N2OS B2673480 8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-59-7

8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2673480
CAS RN: 1019149-59-7
M. Wt: 468.21
InChI Key: RHHYPFITHNQULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H16Br2N2OS and its molecular weight is 468.21. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformations

The synthesis of compounds structurally related to the mentioned chemical, including their unexpected transformations, has been a subject of study, revealing insights into their chemical behavior under different conditions. For example, Sedova et al. (2017) explored the unexpected transformations of similar compounds, highlighting the process of isomerization and deacetylation in specific solvents, contributing to the understanding of their stability and reactivity (Sedova, Krivopalov, & Shkurko, 2017).

Crystal Structure Analysis

Research on the crystal structure and Hirshfeld surface analysis of derivatives provides detailed information on their molecular interactions and structural characteristics. Gumus et al. (2019) focused on the crystal structure of two derivatives, elucidating their hydrogen bonding patterns and molecular arrangements, which is essential for understanding their physical properties and potential applications in material science (Gumus et al., 2019).

Antimicrobial Activity

The exploration of antimicrobial properties is a significant area of application for these compounds. Salama (2020) investigated new derivatives for their anti-Salmonella typhi activity, highlighting the potential of these compounds in addressing bacterial infections (Salama, 2020).

Antifungal and Bioactive Properties

The synthesis of derivatives with potential antifungal activities against human pathogenic strains has been reported, indicating their relevance in developing new antifungal agents. Nimbalkar et al. (2016) synthesized a series of derivatives and evaluated their antifungal activity, showcasing their bioactivity and potential pharmacological applications (Nimbalkar et al., 2016).

Corrosion Inhibition

Another interesting application is in the field of materials science, where these compounds are studied for their corrosion inhibition properties. Kalia et al. (2020) synthesized oxadiazole derivatives and tested their efficiency in preventing mild steel corrosion, demonstrating their potential as protective agents in industrial applications (Kalia et al., 2020).

properties

IUPAC Name

4-bromo-10-(4-bromo-3-methylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Br2N2OS/c1-10-7-12(4-5-14(10)20)22-17(24)21-15-9-18(22,2)23-16-6-3-11(19)8-13(15)16/h3-8,15H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHYPFITHNQULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.